4-(3-Carboxyphenyl)-3-methylbenzoic acid
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Overview
Description
4-(3-Carboxyphenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes both carboxyl and methyl groups attached to a benzene ring
Preparation Methods
The synthesis of 4-(3-Carboxyphenyl)-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a carboxylating agent under controlled conditions. For example, the compound can be synthesized by reacting 3-methylbenzoic acid with a carboxylating agent such as carbon dioxide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the carboxylation process.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
4-(3-Carboxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Esterification: The carboxyl groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Carboxyphenyl)-3-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Carboxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The benzene ring provides a hydrophobic surface that can interact with other hydrophobic regions in biological molecules, affecting their conformation and stability.
Comparison with Similar Compounds
Similar compounds to 4-(3-Carboxyphenyl)-3-methylbenzoic acid include:
4-(3-Carboxyphenyl)picolinic acid: This compound has a similar structure but includes a pyridine ring, which can enhance its coordination properties with metals.
3-(Carboxyphenyl)benzoic acid: This compound lacks the methyl group, which can affect its reactivity and solubility.
4-(Carboxyphenyl)benzoic acid: This compound has a simpler structure and different reactivity due to the absence of the methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a variety of applications in research and industry.
Properties
IUPAC Name |
4-(3-carboxyphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-7-12(15(18)19)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYZKFMQBLJPQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689887 |
Source
|
Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-15-9 |
Source
|
Record name | 2'-Methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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